molecular formula C17H10BrI2N7O2 B15016216 2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol

2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol

Cat. No.: B15016216
M. Wt: 678.0 g/mol
InChI Key: OBRUBRSCVLMMAU-QPSGOUHRSA-N
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Description

2-[(E)-(2-{6-[(3-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIIODOPHENOL is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and a pyrazine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{6-[(3-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIIODOPHENOL typically involves multiple steps, including the formation of the oxadiazole and pyrazine rings, followed by the introduction of the bromophenyl and diiodophenol groups. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Formation of the Pyrazine Ring: This step may involve the condensation of diamines with diketones or other suitable precursors.

    Introduction of the Bromophenyl Group: This can be done via electrophilic aromatic substitution reactions using bromine or brominating agents.

    Introduction of the Diiodophenol Group: This step may involve iodination reactions using iodine or iodinating reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{6-[(3-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIIODOPHENOL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(E)-(2-{6-[(3-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIIODOPHENOL has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{6-[(3-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIIODOPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-BROMOPHENYLAMINE: A simpler compound with a bromophenyl group, used in various chemical syntheses.

    OXADIAZOLE DERIVATIVES: Compounds containing the oxadiazole ring, known for their diverse biological activities.

    PYRAZINE DERIVATIVES: Compounds with a pyrazine ring, often studied for their pharmacological properties.

Uniqueness

2-[(E)-(2-{6-[(3-BROMOPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIIODOPHENOL is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H10BrI2N7O2

Molecular Weight

678.0 g/mol

IUPAC Name

2-[(E)-[[6-(3-bromoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C17H10BrI2N7O2/c18-9-2-1-3-11(5-9)22-14-15(24-17-16(23-14)26-29-27-17)25-21-7-8-4-10(19)6-12(20)13(8)28/h1-7,28H,(H,22,23,26)(H,24,25,27)/b21-7+

InChI Key

OBRUBRSCVLMMAU-QPSGOUHRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC2=NC3=NON=C3N=C2N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC3=NON=C3N=C2NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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